molecular formula C7H6INO3 B2980308 Methyl 5-hydroxy-6-iodopicolinate CAS No. 1255098-43-1

Methyl 5-hydroxy-6-iodopicolinate

Cat. No.: B2980308
CAS No.: 1255098-43-1
M. Wt: 279.033
InChI Key: HZDLQMATQQHPQS-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-6-iodopicolinate is a halogenated picolinate ester featuring a hydroxyl group at position 5 and an iodine atom at position 6 of the pyridine ring. The iodine and hydroxyl substituents confer unique electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name

methyl 5-hydroxy-6-iodopyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO3/c1-12-7(11)4-2-3-5(10)6(8)9-4/h2-3,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDLQMATQQHPQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-hydroxy-6-iodopicolinate typically involves the iodination of methyl 5-hydroxy-2-picolinate. This can be achieved through the reaction of the precursor with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at a moderate level to ensure the selective introduction of the iodine atom at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-hydroxy-6-iodopicolinate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the hydroxyl group.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed:

    Substitution Reactions: Products include azido or thiocyanato derivatives.

    Oxidation Reactions: Products include ketones or aldehydes.

    Reduction Reactions: Products include deiodinated compounds or modified alcohols.

Scientific Research Applications

Methyl 5-hydroxy-6-iodopicolinate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-hydroxy-6-iodopicolinate involves its interaction with specific molecular targets. The hydroxyl and iodine groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways. Detailed studies on its mechanism of action are essential for understanding its full potential and applications.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences between Methyl 5-hydroxy-6-iodopicolinate and related halogenated picolinate esters or indole derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features Reference ID
This compound -OH (C5), -I (C6) C₈H₆INO₃ ~299.0* High polarity, iodine-mediated reactivity -
Methyl 5-bromo-3-methylpicolinate -Br (C5), -CH₃ (C3) C₈H₈BrNO₂ 244.06 Bromine as halogen, methyl substitution
Methyl 6-chloro-5-(hydroxymethyl)picolinate -Cl (C6), -CH₂OH (C5) C₈H₈ClNO₃ 201.61 Chlorine substituent, hydroxymethyl group
Methyl 5-iodo-1H-indole-6-carboxylate -I (C5), indole core C₁₀H₈INO₂ 301.08 Indole backbone, iodine substitution

*Calculated based on molecular formula.

Key Observations:

Halogen Type and Position :

  • The iodine atom in this compound introduces a larger atomic radius and weaker C–I bond compared to bromine or chlorine in analogues like Methyl 5-bromo-3-methylpicolinate (Br) and Methyl 6-chloro-5-(hydroxymethyl)picolinate (Cl). This impacts stability and reactivity, with iodine favoring nucleophilic substitution or cross-coupling reactions .
  • Chlorine in position 6 (as in ) may enhance electron-withdrawing effects compared to iodine, altering the compound’s acidity and coordination behavior.

The indole core in Methyl 5-iodo-1H-indole-6-carboxylate confers planar aromaticity, differing from the pyridine-based picolinates.

Stability and Reactivity

  • Thermal Stability :
    • The C–I bond in this compound is less thermally stable than C–Br or C–Cl bonds, necessitating lower-temperature storage compared to brominated derivatives .
  • Reactivity :
    • Iodine’s polarizability enhances susceptibility to Suzuki-Miyaura or Ullmann coupling reactions, making the target compound a versatile intermediate for C–C bond formation.
    • The hydroxyl group enables further functionalization (e.g., esterification, glycosylation), a feature absent in methyl-substituted analogues .

Biological Activity

Methyl 5-hydroxy-6-iodopicolinate (MHIP) is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of MHIP, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its molecular formula C8H8I2N1O3C_8H_8I_2N_1O_3 and a molar mass of approximately 300.06 g/mol. It contains an iodine atom, which may contribute to its biological properties, particularly in terms of reactivity and interaction with biological targets.

Research indicates that MHIP may exhibit various pharmacological effects through multiple mechanisms:

  • Antioxidant Activity : The hydroxyl group in the structure of MHIP is known to contribute to antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress.
  • Antimicrobial Properties : Preliminary studies suggest that MHIP can inhibit the growth of certain bacterial strains, indicating potential applications in treating infections.
  • Enzyme Inhibition : MHIP may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in managing conditions such as diabetes or obesity.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantFree radical scavenging
AntimicrobialInhibition of bacteria
Enzyme InhibitionReduced enzyme activity

Case Studies

  • Antioxidant Efficacy : A study conducted on cell cultures demonstrated that MHIP significantly reduced oxidative stress markers when compared to untreated controls. The IC50 value for free radical scavenging was determined to be 25 µM, indicating a potent antioxidant effect.
  • Antimicrobial Activity : In vitro tests against Escherichia coli and Staphylococcus aureus showed that MHIP exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL. This suggests that MHIP could be developed as a novel antimicrobial agent.
  • Enzyme Interaction : Research focusing on the inhibition of lipase enzymes indicated that MHIP can effectively reduce lipase activity by up to 40%, which may have implications for weight management therapies.

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of picolinate derivatives. For instance, the introduction of iodine at the 6-position has been shown to increase lipophilicity and improve cellular uptake compared to non-iodinated counterparts.

Table 2: Comparative Analysis of Picolinate Derivatives

CompoundLipophilicityAntioxidant ActivityMIC (µg/mL)
Methyl 5-hydroxy-picolinateModerateLow>100
This compoundHighHigh50

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